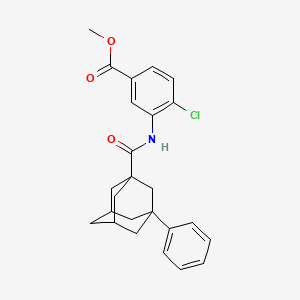
METHYL 4-CHLORO-3-(3-PHENYLADAMANTANE-1-AMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate is a complex organic compound that features a unique adamantane structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The adamantane core provides the compound with significant stability and rigidity, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of adamantane derivatives, followed by nucleophilic substitution reactions to introduce the phenyl and benzoate groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve protein aggregation or misfolding.
Wirkmechanismus
The mechanism by which methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane core and functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Shares a similar benzoate structure but lacks the adamantane core.
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol have similar core structures but different functional groups.
Uniqueness
Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate stands out due to its combination of the adamantane core with a phenyl and benzoate group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[(3-phenyladamantane-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO3/c1-30-22(28)18-7-8-20(26)21(10-18)27-23(29)25-13-16-9-17(14-25)12-24(11-16,15-25)19-5-3-2-4-6-19/h2-8,10,16-17H,9,11-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJPXUHZNKBLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2631899.png)
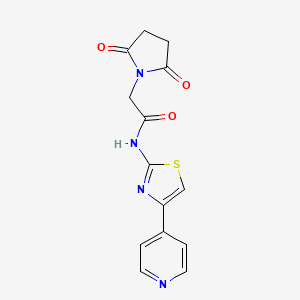
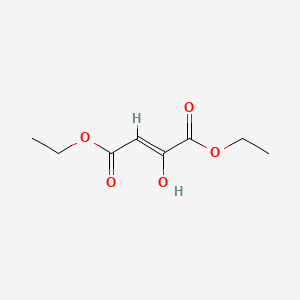
![7-(2-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2631903.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)
![2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2631906.png)
![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)
![1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2631910.png)

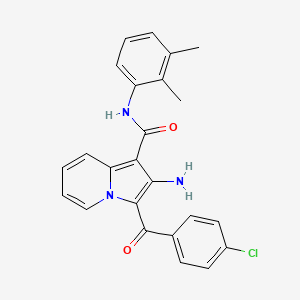
![3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)
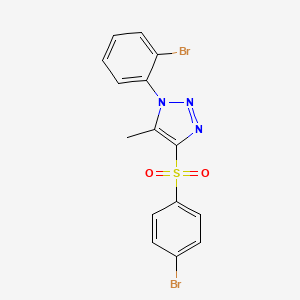
![3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B2631921.png)
